molecular formula C13H13N3O4 B2552043 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 921900-04-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2552043
CAS No.: 921900-04-1
M. Wt: 275.264
InChI Key: VDHFJNDOIVUJTR-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide, also known as BDDOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDDOA is a synthetic compound that belongs to the class of oxadiazoles and has been shown to possess various biological activities.

Scientific Research Applications

Antimicrobial and Anti-tubercular Activities

Hybrid molecules combining benzimidazole and oxadiazole structures have shown promising antimicrobial activities, including potent anti-tubercular effects against Mycobacterium tuberculosis. These compounds have been evaluated for their efficacy, toxicity, and selectivity, demonstrating potential as new antimicrobial agents with favorable ADME (absorption, distribution, metabolism, and excretion) parameters (Shruthi et al., 2016).

Antiproliferative Activities

Derivatives linking thiazolyl pyrazoline to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Certain compounds within this series have shown notable inhibitory effects on HCT-116 cancer cells, indicating their potential as anticancer agents (Mansour et al., 2020).

Antioxidant Evaluation

The synthesis of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has led to compounds demonstrating excellent antioxidant activity. These compounds have been assessed for their protective effects against DNA damage, highlighting their potential as antioxidants (Bondock et al., 2016).

Organic Electronic Materials

Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives have been developed, characterized, and their fluorescence properties explored for potential applications in organic electronics, including light-emitting diodes (LEDs) and other optoelectronic devices (Ge et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some compounds containing a benzodioxole ring have shown antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects are typically assessed through laboratory testing and computational predictions .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields such as medicine or materials science, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-3-11(17)14-13-16-15-12(20-13)8-4-5-9-10(6-8)19-7-18-9/h4-6H,2-3,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFJNDOIVUJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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